molecular formula C8H7NS B3272563 5-Methyl-2,1-benzisothiazole CAS No. 56910-95-3

5-Methyl-2,1-benzisothiazole

Cat. No.: B3272563
CAS No.: 56910-95-3
M. Wt: 149.21 g/mol
InChI Key: WCRXWDPKZJQPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,1-benzisothiazole is an aromatic heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group attached to the nitrogen atom. Benzisothiazoles are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties .

Scientific Research Applications

5-Methyl-2,1-benzisothiazole has a wide range of applications in scientific research:

Mechanism of Action

BIT acts as a microbicide and fungicide . Its mode of action involves disrupting microbial cell membranes and inhibiting essential cellular processes, ultimately leading to microbial death .

Safety and Hazards

  • Skin Sensitization : BIT is a skin sensitizer in animal models, similar in potency to methylisothiazolinone . The latter, even at 100 ppm (0.01%) in cosmetic products, can cause contact allergy and allergic contact dermatitis in consumers. BIT is also known to sensitize humans at concentrations around 20 ppm .
  • Environmental Impact : BIT is toxic to aquatic organisms and should be handled with care .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,1-benzisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,1-benzisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its reactivity and potential as a drug candidate compared to its analogs .

Properties

IUPAC Name

5-methyl-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRXWDPKZJQPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CSN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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